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Compound of Interest

Compound Name: 360A

Cat. No.: B604971 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing 360A, a potent G-

quadruplex stabilizer, for inducing telomeric DNA damage in a research setting. This document

includes detailed protocols for key experiments, a summary of quantitative data, and

visualizations of the relevant biological pathways and experimental workflows.

Introduction
360A is a synthetic small molecule that selectively binds to and stabilizes G-quadruplex (G4)

structures.[1][2] These four-stranded DNA secondary structures are prevalent in guanine-rich

regions of the genome, most notably at the telomeres. By stabilizing G4 structures at

telomeres, 360A interferes with telomere replication and maintenance, leading to telomere

dysfunction and the activation of a DNA damage response (DDR).[3][4][5][6] This targeted

induction of telomeric DNA damage makes 360A a valuable tool for studying telomere biology,

DNA repair pathways, and for the development of novel anti-cancer therapeutics. 360A has

also been shown to inhibit telomerase activity.[1][2]

Mechanism of Action
The primary mechanism of action of 360A is the stabilization of G-quadruplex structures within

the G-rich overhang of telomeres.[7] This stabilization impedes the progression of the

replication fork during DNA synthesis, leading to telomere replication stress. The stalled
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replication fork and the stabilized G4 structure are recognized by the cell as DNA damage,

triggering a robust DNA damage response. This response is primarily mediated by the ATM

(Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) signaling

pathways.[6][7][8][9][10] The activation of these pathways leads to the phosphorylation of

H2AX (forming γH2AX) and the recruitment of various DNA repair proteins to the damaged

telomeres, forming telomere dysfunction-induced foci (TIFs).[3] The cellular consequences of

360A-induced telomeric DNA damage include the formation of various telomere aberrations

such as telomere losses, telomere doublets, and sister telomere fusions, ultimately leading to

cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary
The following tables summarize the quantitative effects of 360A on cell viability and the

induction of telomere aberrations in various cell lines.

Table 1: IC50 Values of 360A in Human Cell Lines

Cell Line Cell Type IC50 (µM)

T98G Glioblastoma 4.8 ± 1.1

CB193 Glioblastoma 3.9 ± 0.4

U118-MG Glioblastoma 8.4 ± 0.5

SAOS-2 Osteosarcoma >15

Primary astrocytes Normal 17.4 ± 1.2

Data sourced from[1]

Table 2: Telomere Aberrations Induced by 5 µM 360A in HeLa Cells (8-day treatment)

Control (DMSO) 360A

Chromosomes with Damaged

Telomeres (%)
7.3 ± 0.4 16.7 ± 0.9
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Data sourced from[3]

Table 3: Telomere Aberrations in ATM Knockdown (ATM-KD) HeLa Cells Treated with 5 µM

360A (8-day treatment)

Control ATM-KD 360A ATM-KD

Chromosomes with Damaged

Telomeres (%)
11.6 ± 1.0 32.6 ± 1.8

Data sourced from[3]

Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of 360A on a given cell line.

Materials:

96-well cell culture plates

Cell line of interest

Complete cell culture medium

360A compound

WST-1 reagent

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
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Prepare serial dilutions of 360A in complete medium.

Remove the medium from the wells and add 100 µL of the 360A dilutions to the respective

wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

Incubate the plate for the desired treatment period (e.g., 72 hours).

Add 10 µL of WST-1 reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Gently shake the plate for 1 minute.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Terminal Restriction Fragment (TRF) Analysis
This protocol is for analyzing changes in telomere length following treatment with 360A.

Materials:

Genomic DNA extraction kit

Restriction enzymes (e.g., HinfI and RsaI)

Agarose gel electrophoresis system

Nylon membrane

Telomere-specific probe (e.g., (TTAGGG)n)

Hybridization buffer

Wash buffers

Chemiluminescent or radioactive detection system
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Procedure:

Treat cells with the desired concentration of 360A for a specified duration.

Harvest cells and extract high-quality genomic DNA.

Digest 5-10 µg of genomic DNA with a cocktail of restriction enzymes that do not cut within

the telomeric repeats (e.g., HinfI and RsaI) overnight at 37°C.

Run the digested DNA on a 0.8% agarose gel at a low voltage for a long duration (e.g., 50V

for 16 hours) to resolve large DNA fragments.

Depurinate, denature, and neutralize the gel.

Transfer the DNA to a positively charged nylon membrane via Southern blotting.

UV-crosslink the DNA to the membrane.

Pre-hybridize the membrane in hybridization buffer.

Hybridize the membrane with a labeled telomere-specific probe overnight.

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

Detect the telomere signal using a chemiluminescent or radioactive detection system.

Analyze the telomere length and distribution using appropriate software.

Immunofluorescence for Telomeric DNA Damage
(Immuno-FISH)
This protocol is for visualizing telomere dysfunction-induced foci (TIFs) by co-localizing a DNA

damage marker (γH2AX) with a telomere marker (TRF1 or a telomeric PNA probe).

Materials:

Cells grown on coverslips
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4% Paraformaldehyde (PFA)

Permeabilization buffer (0.5% Triton X-100 in PBS)

Blocking buffer (5% BSA in PBS)

Primary antibodies (e.g., anti-γH2AX, anti-TRF1)

Fluorescently labeled secondary antibodies

Telomeric PNA probe (e.g., Cy3-OO-(CCCTAA)3)

Hybridization buffer

Wash buffers

DAPI-containing mounting medium

Procedure:

Seed cells on coverslips and treat with 360A.

Fix the cells with 4% PFA for 10 minutes at room temperature.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Block the cells with blocking buffer for 1 hour.

Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or

overnight at 4°C.

Wash the cells three times with PBS.

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in

the dark.

Wash the cells three times with PBS.

Post-fix with 4% PFA for 10 minutes.
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Dehydrate the cells through an ethanol series (70%, 90%, 100%).

Air dry the coverslips.

Apply the telomeric PNA probe in hybridization buffer to the coverslips.

Denature at 80°C for 3 minutes and then hybridize for 2 hours at room temperature in the

dark.

Wash the coverslips with wash buffers.

Mount the coverslips on slides using DAPI-containing mounting medium.

Visualize the cells using a fluorescence microscope. TIFs are identified as co-localized

γH2AX and telomere signals.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by 360A and the general

experimental workflow for studying its effects.
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Caption: Signaling pathway of 360A-induced telomeric DNA damage.
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Caption: Experimental workflow for studying 360A-induced telomere damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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